molecular formula C13H22O B048094 Dihydro-beta-Ionon CAS No. 17283-81-7

Dihydro-beta-Ionon

Katalognummer B048094
CAS-Nummer: 17283-81-7
Molekulargewicht: 194.31 g/mol
InChI-Schlüssel: QJJDNZGPQDGNDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dihydro-beta-ionone (DBI) is an important organic compound and is a major component of the flavor and aroma of fruits such as raspberries, blackberries, and strawberries. It is also used in the food and cosmetics industries as a flavoring and fragrance agent. DBI is a naturally occurring compound that can be synthesized in the laboratory using a variety of methods.

Wissenschaftliche Forschungsanwendungen

Geschmacks- und Duftstoffindustrie

Dihydro-beta-Ionon: ist bekannt für sein charakteristisches Aroma, das an Osmanthus fragrans erinnert. Es wird aufgrund seines milden, süßen und frischen Zedernholzdurftes in der Geschmacks- und Duftstoffindustrie breit eingesetzt . Diese Verbindung findet ihren Platz in verschiedenen Produkten, darunter Kosmetika, Parfüms, Lebensmittel und Getränke .

Eintopfsynthese aus Carotinoiden

Die Verbindung war Gegenstand von Forschungsarbeiten für Eintopfsynthese-Systeme unter Verwendung von Carotinoid-Spaltungsdioxygenase (CCD) und Enoatreduktase. Dieser biotechnologische Ansatz zielt darauf ab, This compound nachhaltiger zu produzieren und könnte die weitere Entwicklung in der Lebensmittelindustrie lenken .

Biokonversionsproduktivität

Studien haben sich auf das Klonen und die Charakterisierung der Enoatreduktase mit hoher Konversionseffizienz von β-Ionon zu This compound konzentriert. Diese Forschung ist für die Geschmacks- und Duftstoffindustrie von Bedeutung, da sie eine biotechnologische Methode zur Herstellung der Verbindung mit hoher Produktivität bietet .

Stoffwechsel-Engineering

This compound: ist auch ein Ziel für Stoffwechsel-Engineering, mit dem Ziel, seine Produktion in Pflanzen zu verbessern. Durch das Verständnis und die Manipulation der Stoffwechselwege können Wissenschaftler möglicherweise die Ausbeute dieser wertvollen Aromaverbindung steigern .

Abstoßende und anziehende Effekte

Interessanterweise wurde This compound auf seine abstoßenden und anziehenden Wirkungen auf verschiedene Organismen untersucht. Diese Forschung könnte zur Entwicklung neuer, natürlich gewonnener Abwehrmittel oder Lockstoffe für landwirtschaftliche und gartenbauliche Anwendungen führen .

Zwischenprodukt für die chemische Synthese

Diese Verbindung dient als wichtiges Zwischenprodukt für die chemische Synthese verschiedener Derivate, darunter Teeschraubenalkane. Diese Derivate haben eine breite Palette von Anwendungen, wodurch der Nutzen von This compound weiter erweitert wird .

Wirkmechanismus

Target of Action

Dihydro-beta-ionone primarily targets two enzymes: Carotenoid Cleavage Dioxygenase (CCD) and Enoate Reductase . These enzymes play a crucial role in the synthesis of dihydro-beta-ionone from carotenoids .

Mode of Action

The first step in the synthesis of dihydro-beta-ionone involves the enzyme PhCCD1 , a type of CCD from the Petunia hybrid . This enzyme exhibits high activity for carotenoids, making it suitable for the initial step of dihydro-beta-ionone synthesis . The second step involves the Enoate Reductase AaDBR1 from Artemisia annua . These two enzymes work together in a coupled reaction system to produce dihydro-beta-ionone .

Biochemical Pathways

It is known that the process involves the cleavage of carotenoids by ccd and the subsequent reduction by enoate reductase . The optimal activity of PhCCD1, the CCD used in this process, is observed at pH 6.8 and 45 °C .

Result of Action

Dihydro-beta-ionone is a characteristic aroma compound of Osmanthus fragrans and is widely applied in the flavor and fragrance industry . It is known for its original woody and slightly ambery character . It brings a rich, sophisticated volume to perfumes in combination with floral elements .

Action Environment

The production of dihydro-beta-ionone is influenced by environmental factors. For instance, the enzymes involved in its synthesis have specific optimal conditions for activity. The optimal activity of PhCCD1, a key enzyme in the synthesis of dihydro-beta-ionone, is observed at pH 6.8 and 45 °C . Furthermore, the enzyme is stable over the pH range of 6.0–8.0 and has good thermal stability below 40 °C .

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name

4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJDNZGPQDGNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047200
Record name Dihydro-beta-ionone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid
Record name 2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
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Record name Dihydro-beta-ionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/86/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

261.00 to 262.00 °C. @ 760.00 mm Hg
Record name 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

48 mg/L @ 20 °C (exp)
Record name 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.920-0.930
Record name Dihydro-beta-ionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/86/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

17283-81-7
Record name Dihydro-β-ionone
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Record name Dihydro-beta-ionone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
Source EPA Chemicals under the TSCA
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Record name Dihydro-beta-ionone
Source EPA DSSTox
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Record name 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.546
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Record name DIHYDRO-.BETA.-IONONE
Source FDA Global Substance Registration System (GSRS)
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Record name 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the origin of dihydro-beta-ionone and where is it found naturally?

A1: Dihydro-beta-ionone is a naturally occurring volatile organic compound belonging to the C13 norisoprenoids class. It is often found as a glycosidically bound constituent in various fruits and plants. For example, it has been identified in quince (Cydonia oblonga, Mill.) fruit [], yellow-fleshed nectarines (Prunus persica L. Cv. Springbright) [], and red currant (Ribes rubrum L.) leaves [].

Q2: How is dihydro-beta-ionone formed in nature?

A2: Dihydro-beta-ionone can be formed through biomimetic processes. For instance, heat treatment of a 4-oxygenated ionone derivative found in quince fruit led to the formation of dihydro-beta-ionone and other volatile C13 norisoprenoids []. Additionally, it can be derived from the degradation of 3,4-dihydroxy-7,8-dihydro-beta-ionone 3-O-beta-D-glucopyranoside, particularly under acidic conditions, as observed in apple leaves [].

Q3: What is the role of dihydro-beta-ionone in saffron aroma and how does it change over time?

A3: Dihydro-beta-ionone contributes to the complex aroma profile of saffron []. While safranal is the dominant aroma compound in saffron, dihydro-beta-ionone is present alongside other volatile compounds like nonanal and 2,6-di-t-butylphenol. Interestingly, the concentration of dihydro-beta-ionone, along with other alcohols, aldehydes, and terpenoid oxidation products, changes during saffron storage. This contributes to the evolving aroma of saffron over time [].

Q4: Can dihydro-beta-ionone be synthesized?

A4: Yes, dihydro-beta-ionone can be produced through the catalytic hydrogenation of beta-ionone []. Various stationary supported palladium catalysts, such as Pd/ZnO, Pd/ShAS, and Pd/ShPAK, have been investigated for this purpose. Modifying the palladium catalyst with cobalt has been shown to increase the selectivity towards dihydro-beta-ionone formation [].

Q5: What analytical techniques are used to identify and quantify dihydro-beta-ionone?

A5: Various analytical techniques have been employed to identify and quantify dihydro-beta-ionone in different matrices. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify dihydro-beta-ionone in saffron samples [], quince fruit juice [], and axenic cultures of cyanobacteria [].
  • High-Performance Liquid Chromatography (HPLC): Employed for the separation and purification of dihydro-beta-ionone and its derivatives from various sources, such as apple leaves [] and quince fruit [].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized for structural characterization and confirmation of dihydro-beta-ionone and its isomers, as seen in the analysis of quince fruit extracts [].

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